
2-Bromo-1-ethylpyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-ethylpyridin-1-ium bromide is a quaternary ammonium compound with a bromine atom attached to the pyridine ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity. It is commonly used as a reagent in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-ethylpyridin-1-ium bromide typically involves the reaction of 2-bromopyridine with ethyl bromide in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-ethylpyridin-1-ium bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding pyridine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: The major products are substituted pyridinium salts.
Oxidation: Pyridine N-oxides are the primary products.
Reduction: The corresponding pyridine derivatives are obtained.
Aplicaciones Científicas De Investigación
2-Bromo-1-ethylpyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a coupling reagent in peptide synthesis, facilitating the formation of amide bonds with minimal racemization.
Biology: The compound is employed in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Industry: The compound is used in the production of specialty chemicals, such as surfactants and catalysts.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-ethylpyridin-1-ium bromide involves its ability to act as an electrophile in chemical reactions. The bromine atom attached to the pyridine ring is highly reactive and can be readily displaced by nucleophiles. This reactivity is exploited in various synthetic transformations, where the compound serves as a key intermediate.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-1-methylpyridin-1-ium bromide
- 2-Chloro-1-ethylpyridin-1-ium bromide
- 2-Iodo-1-ethylpyridin-1-ium bromide
Uniqueness
2-Bromo-1-ethylpyridin-1-ium bromide is unique due to its specific substitution pattern and the presence of the ethyl group, which imparts distinct reactivity compared to its methyl or halogen-substituted analogs. This uniqueness makes it a valuable reagent in organic synthesis and a versatile intermediate in the preparation of various chemical compounds.
Propiedades
Número CAS |
79343-93-4 |
|---|---|
Fórmula molecular |
C7H9Br2N |
Peso molecular |
266.96 g/mol |
Nombre IUPAC |
2-bromo-1-ethylpyridin-1-ium;bromide |
InChI |
InChI=1S/C7H9BrN.BrH/c1-2-9-6-4-3-5-7(9)8;/h3-6H,2H2,1H3;1H/q+1;/p-1 |
Clave InChI |
ADBQPYFOVAXKIR-UHFFFAOYSA-M |
SMILES canónico |
CC[N+]1=CC=CC=C1Br.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


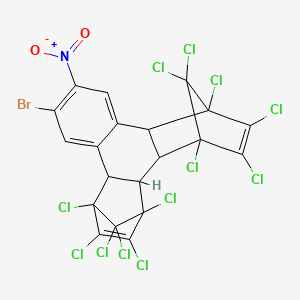
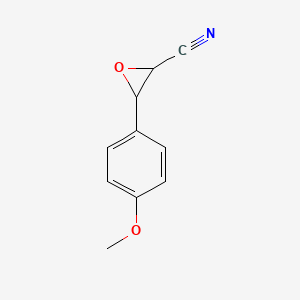
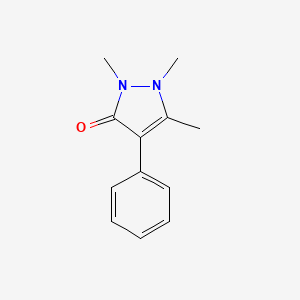
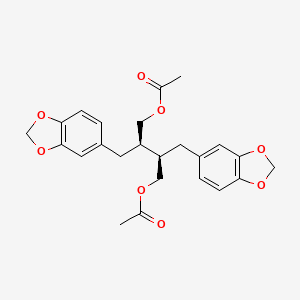
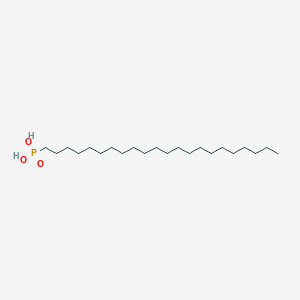
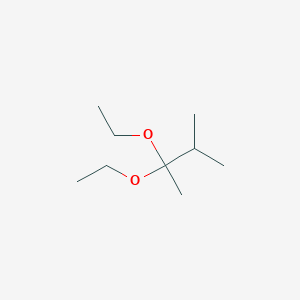
![Methyl [(2-aminophenyl)methyl]phenylphosphinate](/img/structure/B14426138.png)
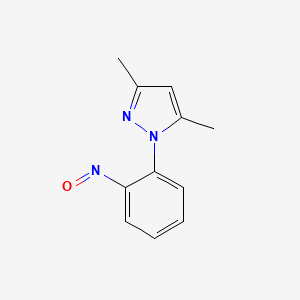
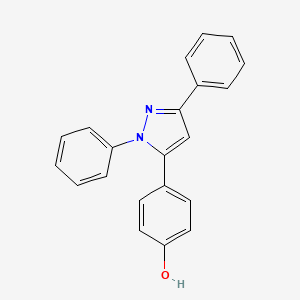
![N-Methoxy-N-methyl-N'-[4-(3-phenylpropyl)phenyl]urea](/img/structure/B14426157.png)

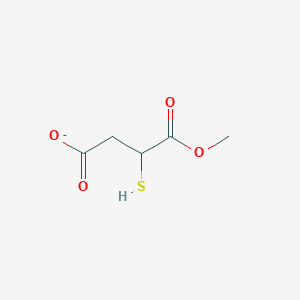

![5-[(7H-Purin-6-yl)sulfanyl]pentanoyl azide](/img/structure/B14426175.png)
